molecular formula C9H5BrOS B1407323 7-Bromo-1-benzothiophene-2-carbaldehyde CAS No. 19075-47-9

7-Bromo-1-benzothiophene-2-carbaldehyde

Cat. No.: B1407323
CAS No.: 19075-47-9
M. Wt: 241.11 g/mol
InChI Key: QHOXBUGMGGJMAY-UHFFFAOYSA-N
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Description

7-Bromo-1-benzothiophene-2-carbaldehyde is a chemical compound with the molecular formula C9H5BrOS. It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom in its ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1-benzothiophene-2-carbaldehyde typically involves the bromination of benzothiophene followed by formylation. One common method includes the bromination of benzothiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 7-bromo-benzothiophene is then subjected to formylation using a Vilsmeier-Haack reaction, which involves the use of a formylating agent like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1-benzothiophene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

7-Bromo-1-benzothiophene-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-1-benzothiophene-2-carbaldehyde and its derivatives depends on the specific application. In medicinal chemistry, these compounds often interact with biological targets such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The bromine atom can also participate in halogen bonding, which can enhance binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-1-benzothiophene-2-carbaldehyde
  • 7-Fluoro-1-benzothiophene-2-carbaldehyde
  • 7-Iodo-1-benzothiophene-2-carbaldehyde

Uniqueness

7-Bromo-1-benzothiophene-2-carbaldehyde is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can influence the compound’s reactivity and binding properties, making it a valuable intermediate in the synthesis of biologically active molecules .

Properties

IUPAC Name

7-bromo-1-benzothiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrOS/c10-8-3-1-2-6-4-7(5-11)12-9(6)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHOXBUGMGGJMAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)SC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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